N-(4-fluorophenyl)-2-isopropoxybenzamide
Description
N-(4-Fluorophenyl)-2-isopropoxybenzamide is a benzamide derivative characterized by a fluorophenyl group at the N-position and an isopropoxy substituent at the 2-position of the benzamide core. The fluorine atom on the phenyl ring enhances electronegativity and may influence molecular interactions, such as hydrogen bonding or hydrophobic effects, which are critical in medicinal chemistry .
Properties
Molecular Formula |
C16H16FNO2 |
|---|---|
Molecular Weight |
273.3g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-11H,1-2H3,(H,18,19) |
InChI Key |
IHLMZKPCRHETDM-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Comparative Physicochemical Properties of Benzamide Derivatives
Key Observations:
- Steric Effects: The isopropoxy group in the target compound provides greater steric hindrance than the isopropyl group in 4-(4-amino...)-N-isopropylbenzamide , which may influence binding pocket interactions.
- Halogen Position : The 2,4-difluorophenyl substituent in the thiazol-containing analogue introduces dual electronic effects, contrasting with the single fluorine in the target compound.
Halogen-Substituted Analogues
Evidence from halogen-substituted phenyl maleimides (e.g., N-(4-fluorophenyl)maleimide, IC₅₀ = 5.18 μM) suggests that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL) . However, in benzamides, fluorine’s electronegativity may enhance dipole interactions or alter metabolic stability compared to bulkier halogens. For example, the 4-fluorophenyl group in the target compound could improve membrane permeability relative to bromine or iodine analogues .
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